molecular formula C13H9Cl2FN2S B5725321 N-(2,4-dichlorophenyl)-N'-(2-fluorophenyl)thiourea

N-(2,4-dichlorophenyl)-N'-(2-fluorophenyl)thiourea

Cat. No. B5725321
M. Wt: 315.2 g/mol
InChI Key: ZMRMPIRFOVPDML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dichlorophenyl)-N'-(2-fluorophenyl)thiourea, commonly known as DFT, is a chemical compound that has been extensively studied for its potential applications in scientific research. DFT is a member of the thiourea family of compounds, which are known for their diverse range of biological and chemical activities. In

Mechanism of Action

The mechanism of action of DFT is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in various biological processes. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. DFT has also been found to inhibit the activity of protein kinase C, an enzyme that is involved in signal transduction pathways.
Biochemical and Physiological Effects:
DFT has been shown to have a range of biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. DFT has also been shown to inhibit the replication of certain viruses, including human immunodeficiency virus (HIV) and herpes simplex virus (HSV). In addition, DFT has been found to have anti-inflammatory properties, which may make it useful for the treatment of inflammatory disorders such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One of the advantages of using DFT in lab experiments is that it is relatively easy to synthesize and purify. It is also stable under a variety of conditions, which makes it easy to handle and store. However, one limitation of using DFT is that it can be toxic to certain cell lines at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on DFT. One area of research is focused on developing new synthetic methods for DFT that are more efficient and environmentally friendly. Another area of research is focused on elucidating the mechanism of action of DFT, which may lead to the development of more effective therapeutic agents. Additionally, there is a need for further research on the potential side effects of DFT, particularly at high concentrations, in order to determine its safety for use in humans.
Conclusion:
In conclusion, DFT is a chemical compound that has shown promise for its potential applications in scientific research. Its synthesis method is relatively straightforward, and it has been found to exhibit a range of biological activities. While its mechanism of action is not fully understood, it has been shown to have potential as a therapeutic agent for the treatment of various diseases. Further research is needed to fully understand the potential of DFT and to develop more effective therapeutic agents based on this compound.

Synthesis Methods

The synthesis of DFT involves the reaction of 2,4-dichloroaniline with 2-fluorobenzoyl isothiocyanate in the presence of a base such as sodium hydroxide. The reaction proceeds via the formation of an intermediate, which is then converted to DFT by the addition of acid. The resulting product is a white crystalline solid that is soluble in organic solvents such as dichloromethane and ethanol.

Scientific Research Applications

DFT has been widely studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been found to exhibit a range of biological activities, including antitumor, antiviral, and anti-inflammatory properties. DFT has also been shown to have potential as a therapeutic agent for the treatment of various diseases, including cancer, viral infections, and inflammatory disorders.

properties

IUPAC Name

1-(2,4-dichlorophenyl)-3-(2-fluorophenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2FN2S/c14-8-5-6-11(9(15)7-8)17-13(19)18-12-4-2-1-3-10(12)16/h1-7H,(H2,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMRMPIRFOVPDML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=S)NC2=C(C=C(C=C2)Cl)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2FN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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